molecular formula C10H15ClN2O4S B3208651 Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride CAS No. 1052546-14-1

Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride

Cat. No.: B3208651
CAS No.: 1052546-14-1
M. Wt: 294.76 g/mol
InChI Key: CMDLLWJWIWOCKM-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride is an ester hydrochloride derivative featuring a 4-aminobenzenesulfonamido group attached to a propanoate backbone. The compound’s structure includes a sulfonamide moiety, which is historically significant in medicinal chemistry due to its association with sulfa drugs. However, commercial availability of this compound has been discontinued across multiple batch sizes (1g to 500mg), as reported by CymitQuimica in 2025 . This discontinuation may reflect reduced industrial demand or challenges in synthesis or stability.

Properties

IUPAC Name

methyl 3-[(4-aminophenyl)sulfonylamino]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S.ClH/c1-16-10(13)6-7-12-17(14,15)9-4-2-8(11)3-5-9;/h2-5,12H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDLLWJWIWOCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride is primarily utilized in the synthesis of novel sulfonamide derivatives, which have shown promising biological activities. These derivatives are often explored for their potential as antimicrobial agents and anti-inflammatory drugs .

Case Study: Antimicrobial Activity

A study synthesized a series of sulfonamide derivatives from this compound, testing their efficacy against various bacterial strains. The derivatives exhibited varying degrees of antibacterial activity, with some compounds demonstrating effectiveness comparable to traditional antibiotics.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CP. aeruginosa64 µg/mL

Drug Development

The compound has been investigated for its role in developing inhibitors for critical biological targets, including enzymes involved in cancer metabolism.

Case Study: NAMPT Inhibition

Research has indicated that derivatives of this compound can serve as inhibitors of Nicotinamide adenine dinucleotide (NAD+) biosynthesis via NAMPT (Nicotinamide phosphoribosyltransferase). This pathway is crucial in cancer cell metabolism, making these compounds valuable in oncology research.

CompoundIC50 (nM)Solubility (µM)
D150>200
E200>200

Biochemical Research

In biochemical studies, this compound serves as a building block for synthesizing various bioactive molecules. Its sulfonamide group is particularly useful in modifying biological pathways.

Case Study: Proteomics Applications

The compound has been employed in proteomics research to investigate protein interactions and modifications. It acts as a biochemical probe that can label specific amino acids within proteins, facilitating the study of protein dynamics and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound shares structural similarities with other ester hydrochlorides, such as:

  • Methyl 3-amino-2-(4-bromophenoxy)propanoate hydrochloride (CAS 1803604-50-3): Features a bromophenoxy substituent and a distinct amino-ester configuration, with molecular formula C₁₀H₁₃BrClNO₃ and molecular weight 310.57 .
Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituent(s)
Methyl 3-(4-aminobenzenesulfonamido)propanoate HCl Not explicitly reported Not reported 4-aminobenzenesulfonamido
Methyl 3-(methylamino)propanoate HCl Not reported Not reported Methylamino
Methyl 3-amino-2-(4-bromophenoxy)propanoate HCl C₁₀H₁₃BrClNO₃ 310.57 4-bromophenoxy, amino

Biological Activity

Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurogenesis and neuroprotection. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as a sulfonamide derivative. Its chemical structure can be represented as follows:

  • Molecular Formula : C11H14ClN1O3S
  • Molecular Weight : 287.75 g/mol

The compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and diuretic effects.

Neuroprotective Effects

Research indicates that compounds similar to this compound may modulate neurogenesis, which is the process of generating new neurons in the brain. A study highlighted the role of muscarinic receptors in neurogenesis modulation, suggesting that compounds that act on these receptors could enhance neuronal differentiation and survival .

Table 1: Neurogenic Activity of Related Compounds

CompoundEC50 (µM)Effect on Neurogenesis
Sabcomeline8.04Significant increase in neuronal differentiation
Methyl 3-(4-aminobenzenesulfonamido)propanoate HClTBDPotentially similar effects anticipated

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with sulfonamide derivatives. Compounds within this class have shown promise in inhibiting seizures in various models, indicating potential therapeutic applications for epilepsy .

Case Study: Anticonvulsant Properties

In a study examining various sulfonamide derivatives, certain compounds demonstrated significant anticonvulsant properties with median effective doses lower than standard medications like ethosuximide. The structure-activity relationship (SAR) analysis suggested that modifications to the sulfonamide moiety could enhance efficacy against seizures .

Toxicological Profile

The safety profile of this compound has been assessed, indicating that it may pose risks such as skin irritation and acute toxicity if ingested . Understanding these risks is crucial for its development as a therapeutic agent.

Table 2: Toxicological Data

Toxicity TypeDescription
Oral ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)

Q & A

Basic Research Questions

Q. What is the standard synthesis protocol for Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride, and what key reaction conditions must be controlled?

  • Methodological Answer : Synthesis typically involves coupling 4-aminobenzenesulfonamide with methyl 3-aminopropanoate via sulfonamide bond formation, followed by hydrochloride salt precipitation. Key steps include:

  • Esterification : Reacting propanoic acid derivatives with methanol under acidic catalysis (e.g., H₂SO₄) .
  • Sulfonamide Formation : Using coupling agents like EDCl/HOBt to link the sulfonamide group to the propanoate backbone .
  • Salt Formation : Treating the free base with HCl in anhydrous conditions to enhance stability and solubility .
  • Critical Conditions : Control reaction pH (6–7) to avoid hydrolysis of the ester group, maintain temperatures below 40°C to prevent decomposition, and use inert atmospheres (N₂/Ar) to minimize oxidation .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm ester (-COOCH₃), sulfonamido (-SO₂NH-), and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 303.2) .
  • Elemental Analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values (e.g., C: 39.1%, H: 4.8%, N: 10.4%) .
  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) and detect byproducts .

Q. How can researchers determine the solubility profile of this compound in various solvents?

  • Methodological Answer :

  • Shake-Flask Method : Saturate the compound in solvents (e.g., water, DMSO, ethanol) at 25°C, filter, and quantify solubility via UV-Vis (λmax ~260 nm) or gravimetric analysis .
  • Factors Influencing Solubility : Hydrochloride salt enhances aqueous solubility (~50 mg/mL in H₂O), while the hydrophobic sulfonamido group reduces solubility in non-polar solvents (<1 mg/mL in hexane) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer :

  • Store at -20°C in airtight, light-resistant containers under desiccation (silica gel) to prevent hydrolysis of the ester group .
  • Avoid repeated freeze-thaw cycles; prepare aliquots for long-term stability (>2 years) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (20–50°C), molar ratios (1:1 to 1:2.5), and solvent systems (DMF vs. THF) to identify optimal parameters .
  • Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCl) to reduce byproduct formation .
  • In-line Analytics : Use FTIR to monitor sulfonamide bond formation in real-time and terminate reactions at >90% conversion .

Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays with acetylcholinesterase (AChE) or carbonic anhydrase to calculate IC₅₀ values .
  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamido group and enzyme active sites (e.g., Zn²⁺ coordination in carbonic anhydrase) .
  • Competitive Binding Assays : Fluorescent probes (e.g., ANS) to assess displacement from hydrophobic pockets .

Q. How can researchers resolve contradictions in reported solubility or melting point data?

  • Methodological Answer :

  • Controlled Recrystallization : Purify the compound using solvent pairs (e.g., ethanol/water) to isolate polymorphs and measure melting points via DSC .
  • Standardized Protocols : Adopt USP guidelines for solubility testing to ensure consistency across labs .
  • Hydration State Analysis : Use TGA to detect hydrate formation, which may alter solubility by 10–20% .

Q. What structure-activity relationship (SAR) studies are critical for modifying this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogenated (e.g., -Br, -F) or methylated phenyl groups to assess effects on potency .
  • Functional Group Replacements : Replace the ester (-COOCH₃) with amide (-CONH₂) to evaluate metabolic stability .
  • Bioisosteric Swaps : Substitute the sulfonamido group with phosphonamidate to modulate target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride

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